2-(2-Methoxybenzoyl)benzoic acid
Overview
Description
2-(2-Methoxybenzoyl)benzoic acid is an organic compound with the molecular formula C15H12O4. It is also known by other names such as o-Anisic acid and o-Methoxybenzoic acid . This compound is characterized by the presence of a methoxy group attached to the benzoyl moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-(2-Methoxybenzoyl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions typically include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Methoxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Methoxybenzoyl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is employed in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxybenzoyl)benzoic acid involves its interaction with specific molecular targets. The methoxy group enhances its ability to participate in hydrogen bonding and other interactions with biological molecules. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
2-(2-Methoxybenzoyl)benzoic acid can be compared with other similar compounds such as:
2-Methoxybenzoic acid: Lacks the benzoyl group, resulting in different chemical properties and reactivity.
4-Methoxybenzoic acid: The methoxy group is positioned differently, affecting its chemical behavior.
3-Methoxybenzoic acid: Similar to 2-methoxybenzoic acid but with the methoxy group in a different position.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
IUPAC Name |
2-(2-methoxybenzoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRBINAKYXMDSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318984 | |
Record name | 2-(2-Methoxybenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151-04-8 | |
Record name | Benzoic acid, o-(o-anisoyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Methoxybenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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